molecular formula C11H17FN2 B7905348 N*1*-Ethyl-N*1*-(2-fluoro-benzyl)-ethane-1,2-diamine

N*1*-Ethyl-N*1*-(2-fluoro-benzyl)-ethane-1,2-diamine

Cat. No.: B7905348
M. Wt: 196.26 g/mol
InChI Key: RIEPSORTTJXBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Ethyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by an ethyl group and a 2-fluoro-benzyl substituent on the same nitrogen atom. This compound (CAS Ref: 10-F085873) has a molecular formula of C₁₂H₁₈FN₂ and a molecular weight of ~210.3 g/mol (estimated from analogs in –13).

Properties

IUPAC Name

N'-ethyl-N'-[(2-fluorophenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12/h3-6H,2,7-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEPSORTTJXBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-Ethyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H17FN2
  • Molecular Weight : 196.26 g/mol
  • Structure : The compound consists of an ethyl group, a fluorobenzyl moiety, and an ethane-1,2-diamine backbone. The presence of the fluorine atom enhances its chemical properties and biological activity, making it a subject of interest for various research applications.

The biological activity of N1-Ethyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine is attributed to its ability to interact with specific molecular targets. The fluorine atom enhances its binding affinity to certain biological receptors and enzymes, which can modulate various biological processes. Preliminary studies suggest potential applications in:

  • Antimicrobial Activity : Exhibiting effects against a range of microorganisms.
  • Anticancer Activity : Showing promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

Interaction Studies

Studies have focused on the binding affinity of N1-Ethyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine with biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications by identifying specific interactions with enzymes or receptors that may lead to desired biological effects.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other derivatives which can influence its reactivity and biological properties. Below is a comparison table highlighting some related compounds:

Compound NameMolecular FormulaUnique Features
N1-Ethyl-N1-(4-fluorobenzyl)-ethane-1,2-diamineC11H17FN2Contains a para-fluorobenzyl group
N1-Ethyl-N1-(4-chlorobenzyl)-ethane-1,2-diamineC11H17ClN2Chlorine substitution alters reactivity
N1-Ethyl-N1-(4-bromobenzyl)-ethane-1,2-diamineC11H17BrN2Bromine atom provides different reactivity
N1-Ethyl-N1-(2-chlorobenzyl)-ethane-1,2-diamineC11H17ClN2Chlorinated variant with distinct biological properties

The unique combination of the fluorinated aromatic ring and the ethane-1,2-diamine structure allows for distinct pharmacological properties compared to other similar compounds.

Antimicrobial Studies

Research has demonstrated that N1-Ethyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine exhibits significant antimicrobial activity. A study utilizing the microdilution method determined minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), and minimum fungicidal concentrations (MFC) for various microorganisms. The results indicated effective antimicrobial properties at concentrations ranging from 312.5 µM to >2500 µM .

Anticancer Activity

In vitro studies have shown that N1-Ethyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine can induce apoptosis in cancer cell lines such as HeLa cells. The compound was observed to trigger caspase activation and down-regulate key survival pathways involving ERK signaling. This suggests its potential as a multitarget ligand in cancer therapy .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
N1-Ethyl-N1-(2-fluoro-benzyl)-ethane-1,2-diamine 2-Fluoro-benzyl, Ethyl C₁₂H₁₈FN₂ ~210.3 Discontinued; potential bioactivity
N1-Ethyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine 4-Methyl-benzyl, Ethyl C₁₂H₂₀N₂ 192.3 Lab use; electron-donating methyl group
N1-Ethyl-N1-(2-iodo-benzyl)-ethane-1,2-diamine 2-Iodo-benzyl, Ethyl C₁₂H₁₈IN₂ ~316.2 Heavy halogen; discontinued
N1-Isopropyl-N1-(2-methyl-benzyl)-ethane-1,2-diamine 2-Methyl-benzyl, Isopropyl C₁₃H₂₂N₂ 206.3 Increased steric bulk
N1-Methyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamine 3-Methoxy-benzyl, Methyl C₁₁H₁₈N₂O 194.3 Enhanced solubility via methoxy

Electronic and Steric Effects

  • Halogen size : The 2-iodo analog () has higher molecular weight and polarizability, which may improve halogen bonding but reduce solubility.
  • Steric hindrance : Isopropyl substituents () introduce bulk, possibly limiting conformational flexibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.